rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis
CAS No.:
Cat. No.: VC16522196
Molecular Formula: C5H6F2O
Molecular Weight: 120.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6F2O |
|---|---|
| Molecular Weight | 120.10 g/mol |
| IUPAC Name | 2-(difluoromethyl)cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2 |
| Standard InChI Key | FIHPBZMPGOPXPU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1C(F)F)C=O |
Introduction
rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis is a stereochemically defined compound belonging to the family of cyclopropane derivatives. The compound's structure and properties make it a valuable intermediate in organic synthesis and pharmaceutical research. This article provides an in-depth analysis of its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis typically involves:
-
Cyclopropanation Reaction: Starting with a suitable alkene precursor, difluoromethylation is achieved using reagents such as difluorocarbene precursors.
-
Oxidation Step: The introduction of the aldehyde functional group is accomplished through controlled oxidation reactions using reagents like PCC (pyridinium chlorochromate) or DMSO-based oxidants.
This multi-step process ensures precise control over the stereochemistry and functionalization of the molecule.
Applications
rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis has diverse applications:
-
Pharmaceutical Research: The compound serves as an intermediate in synthesizing bioactive molecules, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.
-
Synthetic Chemistry: It acts as a building block for constructing complex molecules with difluoromethyl groups, which are known to modulate biological activity.
-
Material Science: The aldehyde functionality enables its use in polymer chemistry and material development.
Comparison with Related Compounds
To highlight its unique properties, we compare it with similar compounds:
| Compound | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis | C5H6F2O | Aldehyde, Difluoromethyl | Pharmaceuticals, Synthesis |
| rac-(1R,2R)-2-(trifluoromethyl)cyclopropane | C5H5F3 | Trifluoromethyl | Advanced material synthesis |
| rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol | C5H8F2O | Alcohol, Difluoromethyl | Drug development |
The aldehyde group in this compound distinguishes it from alcohol or trifluoromethyl analogs by offering additional synthetic versatility.
Challenges in Handling and Research
-
Reactivity: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.
-
Stability: The aldehyde group is prone to oxidation; hence, storage under inert conditions is recommended.
-
Toxicity Data: Limited data are available on its toxicity profile; further studies are needed for safe handling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume